SB-328437

描述

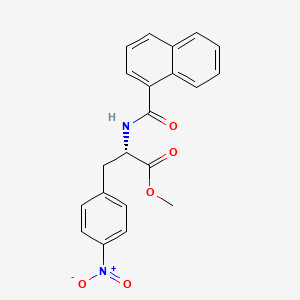

Structure

3D Structure

属性

IUPAC Name |

methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFGCGRAIBLAFY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440571 | |

| Record name | SB 328437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247580-43-4 | |

| Record name | SB 328437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 247580-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SB-328437: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-328437 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its effects on cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammatory diseases and oncology.

Core Mechanism of Action

This compound exerts its biological effects through competitive antagonism of the CCR3 receptor. CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its endogenous ligands include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4). By binding to CCR3, this compound blocks the binding of these chemokines, thereby inhibiting the downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and enzyme activation.[1] Recent computational studies suggest that this compound binds to an allosteric site on the CCR3 receptor, inducing a conformational change that prevents ligand recognition and receptor activation.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Ligand/Stimulus | Cell Line/System | IC50 (nM) | Reference |

| CCR3 Antagonism | - | - | 4 | [5][6] |

| CCR3 Antagonism | - | - | 4.5 | [7] |

| Calcium Mobilization | Eotaxin | RBL-2H3-CCR3 cells | 38 | [5][6] |

| Calcium Mobilization | Eotaxin-2 | RBL-2H3-CCR3 cells | 35 | [5][6] |

| Calcium Mobilization | MCP-4 | RBL-2H3-CCR3 cells | 20 | [5][6] |

| Eosinophil Chemotaxis | Eotaxin | Human Eosinophils | Not Specified | [5][6] |

| Eosinophil Chemotaxis | Eotaxin-2 | Human Eosinophils | Not Specified | [5][6] |

| Eosinophil Chemotaxis | MCP-4 | Human Eosinophils | Not Specified | [5][6] |

Table 2: Selectivity Profile of this compound

| Receptor | Selectivity vs. CCR3 | Reference |

| C5aR | > 2500-fold | [5][6] |

| LTD4 | > 2500-fold | [5][6] |

| CCR7 | > 2500-fold | [5][6] |

| CXCR1 | > 2500-fold | [5][6] |

| CXCR2 | > 2500-fold | [5][6] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound to the CCR3 receptor.

Protocol:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably transfected with human CCR3 are cultured to 80-90% confluency.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA).

-

-

Binding Reaction:

-

In a 96-well plate, incubate a fixed concentration of a radiolabeled CCR3 ligand (e.g., 125I-eotaxin) with varying concentrations of this compound and the cell membrane preparation.

-

Incubate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

-

Detection and Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by CCR3 agonists.

Protocol:

-

Cell Culture and Dye Loading:

-

RBL-2H3 cells stably expressing CCR3 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

-

-

Compound Incubation:

-

The dye-containing buffer is removed, and the cells are washed.

-

Cells are then incubated with varying concentrations of this compound or vehicle control for a specified period.

-

-

Agonist Stimulation and Signal Detection:

-

The plate is placed in a fluorescence microplate reader.

-

A CCR3 agonist (e.g., eotaxin, eotaxin-2, or MCP-4) is added to the wells to stimulate the cells.

-

The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each concentration of this compound.

-

The data is normalized to the response of the vehicle control and plotted against the antagonist concentration to determine the IC50 value.

-

Eosinophil Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of eosinophils towards a chemoattractant.

Protocol:

-

Eosinophil Isolation:

-

Eosinophils are isolated from human peripheral blood using standard density gradient centrifugation and negative selection techniques.

-

-

Chemotaxis Chamber Setup:

-

A chemotaxis chamber (e.g., a 96-well Transwell plate with a polycarbonate membrane) is used.

-

The lower chamber is filled with a chemoattractant solution (e.g., eotaxin, eotaxin-2, or MCP-4) in a suitable assay buffer.

-

Varying concentrations of this compound are added to the lower chamber.

-

-

Cell Migration:

-

A suspension of isolated eosinophils is added to the upper chamber of the Transwell plate.

-

The plate is incubated for a period of time (e.g., 1-2 hours) at 37°C in a humidified incubator to allow for cell migration.

-

-

Quantification of Migrated Cells:

-

The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

-

-

Data Analysis:

-

The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the vehicle control.

-

The data is plotted to determine the IC50 value for the inhibition of chemotaxis.

-

Signaling Pathways and Experimental Workflows

CCR3 Signaling Pathway

Activation of CCR3 by its chemokine ligands initiates a cascade of intracellular signaling events. This compound, as a CCR3 antagonist, blocks these downstream pathways. The diagram below illustrates the key signaling pathways affected.

References

- 1. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SB 328437 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 6. SB 328437 (DMSO solution), CCR3 antagonist (CAS 247580-43-4) | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

SB-328437: A Potent and Selective CCR3 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SB-328437 is a potent and highly selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a G protein-coupled receptor that plays a pivotal role in the recruitment and activation of eosinophils, key effector cells in allergic inflammation and other inflammatory diseases.[3][4][5] Its ligands include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4, CCL13).[6][7] By blocking the interaction of these chemokines with CCR3, this compound effectively inhibits downstream signaling pathways responsible for eosinophil chemotaxis, calcium mobilization, and degranulation, making it a valuable tool for studying the role of CCR3 in various physiopathological processes and a potential therapeutic agent for eosinophil-driven disorders such as asthma and allergic rhinitis.[3][7][8] More recent research has also explored its potential in sensitizing cancer cells to chemotherapy.[9][10][11]

Chemical and Physical Properties

This compound, with the chemical name N-(1-Naphthalenylcarbonyl)-4-nitro-L-phenylalanine methyl ester, is a small molecule with the following properties:[2]

| Property | Value |

| Molecular Formula | C₂₁H₁₈N₂O₅ |

| Molecular Weight | 378.38 g/mol [2] |

| CAS Number | 247580-43-4[2] |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO[2] |

| Appearance | White solid |

| Storage | Store at +4°C[2] |

Mechanism of Action

This compound functions as a competitive antagonist at the CCR3 receptor.[7] It binds with high affinity to an allosteric site on the receptor, distinct from the binding site of endogenous chemokine ligands.[9][10] This allosteric binding induces a conformational change in the receptor, particularly in the extracellular loop 2 (ECL2), which in turn hinders the recognition and binding of chemokines like eotaxin.[9][10] By preventing ligand binding, this compound effectively blocks the initiation of the downstream signaling cascade.

CCR3 Signaling Pathway

The binding of chemokines such as eotaxin to CCR3 initiates a cascade of intracellular signaling events. CCR3 is coupled to pertussis toxin-sensitive Gi proteins.[3] Upon activation, the G protein dissociates into its α and βγ subunits, which then modulate the activity of various downstream effectors. This leads to the activation of multiple signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-gamma, Ras-Raf-MEK-ERK, and p38 mitogen-activated protein kinase (MAPK) pathways.[3][12] These pathways are crucial for eosinophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and inflammatory mediators.[3][13] Activation of the classical calcium signaling pathway, leading to an increase in intracellular calcium concentration, is also a key event in eosinophil activation.[3]

Quantitative Data

This compound exhibits high potency and selectivity for the CCR3 receptor. The following tables summarize key quantitative data from various in vitro assays.

Table 1: Inhibitory Activity of this compound

| Assay | Ligand | Cell Type | IC₅₀ (nM) | Reference(s) |

| CCR3 Antagonism | - | - | 4.5 | [1] |

| Calcium Mobilization | Eotaxin | CCR3-transfected RBL-2H3 cells | 38 | [2][14] |

| Eotaxin-2 | CCR3-transfected RBL-2H3 cells | 35 | [2][14] | |

| MCP-4 | CCR3-transfected RBL-2H3 cells | 20 | [2][14] | |

| Eosinophil Chemotaxis | Eotaxin | Human Eosinophils | 32 | |

| Eotaxin-2 | Human Eosinophils | 25 | ||

| MCP-4 | Human Eosinophils | 55 |

Table 2: Selectivity of this compound

| Receptor | Selectivity Fold vs. CCR3 | Reference(s) |

| C5aR | >2500 | [2] |

| LTD₄ | >2500 | [2] |

| CCR7 | >2500 | [2] |

| CXCR1 | >2500 | [2] |

| CXCR2 | >2500 | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR3 agonist.

Protocol:

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells stably transfected with the human CCR3 gene are cultured in appropriate media.[7]

-

Cell Loading: Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation.

-

Assay Procedure:

-

Loaded cells are washed and resuspended in a buffer.

-

The cell suspension is placed in a fluorometer.

-

A baseline fluorescence reading is established.

-

This compound or vehicle is added to the cells and incubated for a specific period.

-

A CCR3 agonist (e.g., eotaxin, eotaxin-2, or MCP-4) is added to stimulate the cells.[7]

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is recorded over time.

-

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Eosinophil Chemotaxis Assay

This assay assesses the ability of this compound to block the directed migration of eosinophils towards a chemoattractant.

Protocol:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors using standard density gradient centrifugation and negative selection techniques.

-

Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with a solution containing a CCR3 agonist (e.g., eotaxin) as the chemoattractant.

-

Cell Treatment: Isolated eosinophils are pre-incubated with various concentrations of this compound or vehicle.

-

Assay Procedure:

-

A filter membrane with a defined pore size is placed between the upper and lower wells of the chamber.

-

The treated eosinophil suspension is added to the upper wells.

-

The chamber is incubated at 37°C in a humidified atmosphere to allow for cell migration.

-

-

Quantification of Migration: After incubation, the number of eosinophils that have migrated through the filter to the lower wells is quantified. This can be done by microscopy after staining the filter or by using a cell viability assay on the cells in the lower wells.

-

Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in the number of migrated cells compared to the vehicle control. IC₅₀ values are calculated from the concentration-response curve.

Cell Viability Assay (MTT Assay)

This assay was used to determine the effect of this compound, alone or in combination with 5-fluorouracil (5-FU), on the viability of gastric cancer cells.[9]

Protocol:

-

Cell Seeding: 4x10³ gastric cancer cells (e.g., AGS R-5FU) are seeded in each well of a 96-well plate and incubated for 24 hours to allow for cell attachment.[9]

-

Treatment: The cells are then exposed to different concentrations of this compound, 5-FU, or a combination of both for 72 hours.[9]

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage of the untreated control.

In Vivo Studies

This compound has been evaluated in several preclinical animal models, demonstrating its potential therapeutic utility.

-

Chronic Colitis: In a murine model of spontaneous chronic colitis, treatment with this compound attenuated disease activity, reduced gross morphological damage to the intestines, and decreased the number of eosinophils and their regulatory molecules in the inflamed colon and circulation.[5][15][16]

-

Gastric Cancer: In a study using a 5-fluorouracil-resistant gastric cancer cell line, combining this compound with 5-FU resulted in a significant decrease in cell viability, suggesting that CCR3 inhibition could be a strategy to overcome chemoresistance.[9][10][11]

-

Airway Inflammation: In a murine model of Th2-mediated airway eosinophil infiltration, this compound suppressed the antigen-induced accumulation of eosinophils in the lungs.[17]

-

Acute Lung Injury: In a mouse model of LPS-induced lung injury, this compound reduced the recruitment of neutrophils to the lung alveolar space and decreased lung inflammation.[1]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR3 receptor. Its ability to effectively block eosinophil recruitment and activation has been demonstrated in a variety of in vitro and in vivo models. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a tool to investigate the role of CCR3 in health and disease, and to explore its therapeutic potential in a range of inflammatory conditions and potentially in oncology. While clinical trials with other CCR3 antagonists have yielded mixed results, the continued preclinical investigation of compounds like this compound is crucial for a deeper understanding of the complex role of the eotaxin/CCR3 axis in various pathologies.[8][18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. A central regulatory role for eosinophils and the eotaxin/CCR3 axis in chronic experimental allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eotaxin receptor (CCR3) antagonism in asthma and allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. What does CCR3 Signaling Pathway mean? Definition, meaning and sense [tititudorancea.com]

- 14. SB 328437, CCR3 antagonist (CAS 247580-43-4) | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Research Applications of SB-328437 in Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications of SB-328437, a potent and selective non-peptide antagonist of the C-C chemokine receptor 3 (CCR3), in the context of inflammation. This document details its mechanism of action, summarizes key quantitative findings from preclinical studies, and provides detailed experimental protocols and signaling pathway visualizations to facilitate further research and development.

Core Mechanism of Action

This compound functions as a competitive antagonist of CCR3, a G protein-coupled receptor predominantly expressed on eosinophils, basophils, and a subset of T-helper 2 (Th2) cells. CCR3 and its ligands, such as eotaxin (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13), play a crucial role in the recruitment and activation of these inflammatory cells to sites of allergic and inflammatory responses. By binding to CCR3, this compound allosterically inhibits the binding of these chemokines, thereby preventing the downstream signaling cascades that lead to chemotaxis, calcium mobilization, and cellular activation.[1] This targeted action makes this compound a valuable tool for investigating the role of the CCR3 axis in various inflammatory pathologies. Computational docking simulations have indicated that this compound binds to an allosteric site on CCR3, inducing a conformational change that hinders the recognition of its natural ligands.[1]

Key Research Applications in Inflammatory Models

This compound has demonstrated significant efficacy in attenuating inflammation in preclinical models of inflammatory bowel disease (IBD) and acute lung injury.

Inflammatory Bowel Disease: Spontaneous Chronic Colitis

In the Winnie murine model of spontaneous chronic colitis, a model that recapitulates key features of human ulcerative colitis, administration of this compound has been shown to ameliorate disease severity.[2][3]

| Parameter | Control (C57BL/6) | Sham-Treated (Winnie) | This compound-Treated (Winnie) | p-value (Sham vs. This compound) |

| Histological Score (Arbitrary Units) | Not Reported | Increased | Decreased | < 0.001 |

| Body Weight Change (over 14 days) | Gain | Loss | Attenuated Loss | < 0.01 |

| Colonic CD45+ Leukocytes (cells/colon) | ~2.5 x 10^5 | ~1.2 x 10^6 | ~6 x 10^5 | < 0.001 |

| Colonic Eosinophils (cells/colon) | ~0.1 x 10^5 | ~1.5 x 10^5 | ~0.5 x 10^5 | < 0.001 |

| Serum CCL11 (Eotaxin-1) (pg/mL) | ~50 | ~250 | ~100 | < 0.001 |

| Serum CCL5 (RANTES) (pg/mL) | ~20 | ~120 | ~40 | < 0.001 |

Data extracted from Filippone RT, et al. Int J Mol Sci. 2022.[1][2][3]

Acute Lung Inflammation

This compound has also been investigated for its role in mitigating acute lung inflammation induced by lipopolysaccharide (LPS) or influenza virus infection. The primary mechanism in this context is the reduction of neutrophil recruitment to the alveolar space.

| Parameter | Vehicle Control | This compound Treated |

| Neutrophil Count in BALF (LPS model) | Significantly Increased | Significantly Reduced |

| Pro-inflammatory Cytokines (TNF-α, CXCL1) in Lung | Elevated | Reduced |

| Lung Tissue Damage Score | Increased | Reduced |

Specific quantitative values from the primary literature (Lopez-Leal F, et al. J Leukoc Biol. 2024) are pending full-text access for detailed tabulation.

Detailed Experimental Protocols

Winnie Murine Model of Spontaneous Chronic Colitis

This protocol is based on the methodology described by Filippone RT, et al. (2022).[2][3]

Animals:

-

Winnie mice (a model for spontaneous chronic colitis) and C57BL/6 mice (as healthy controls), typically 12 weeks of age.

This compound Administration:

-

Preparation: Dissolve this compound in a vehicle solution. A common vehicle is saline.

-

Dosage: Administer this compound at a dose of 13.75 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Frequency: Daily for a period of 14 days.

Assessment of Colitis:

-

Clinical Scoring: Monitor body weight, stool consistency, and presence of blood in feces daily.

-

Histological Analysis:

-

At the end of the treatment period, euthanize mice and collect colonic tissue.

-

Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain sections with Hematoxylin and Eosin (H&E).

-

Score sections for inflammatory cell infiltration, crypt architecture distortion, goblet cell depletion, and ulceration using a validated scoring system (e.g., Geboes score).[4]

-

-

Flow Cytometry:

-

Isolate lamina propria mononuclear cells from colonic tissue.

-

Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45 for total leukocytes, Siglec-F for eosinophils).

-

Analyze cell populations using a flow cytometer.

-

-

Cytokine and Chemokine Analysis:

-

Collect blood via cardiac puncture and process to obtain serum.

-

Measure cytokine and chemokine levels (e.g., CCL11, CCL5) in the serum using a multiplex immunoassay (e.g., Bio-Plex).

-

LPS-Induced Acute Lung Injury Model

This protocol is a generalized procedure based on common methodologies for this model.

Animals:

-

C57BL/6 mice, typically 8-10 weeks of age.

This compound Administration:

-

Preparation: Prepare this compound solution for administration.

-

Dosage: A single dose of 5 mg/kg body weight has been used.[5]

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Timing: Administer this compound prior to LPS challenge.

Induction of Lung Injury:

-

Anesthetize mice (e.g., with isoflurane).

-

Intratracheally instill Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) in a small volume of sterile saline.

Assessment of Lung Inflammation:

-

Bronchoalveolar Lavage (BAL):

-

At a specified time point after LPS instillation (e.g., 24 hours), euthanize mice.

-

Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline.

-

Collect the bronchoalveolar lavage fluid (BALF).

-

Determine the total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BALF using a hemocytometer and cytospin preparations stained with a differential stain.

-

-

Cytokine Analysis:

-

Histological Analysis:

-

Perfuse the lungs and fix them in 10% neutral buffered formalin.

-

Process the tissue for H&E staining.

-

Score the lung sections for evidence of inflammation, such as alveolar wall thickening, inflammatory cell infiltration, and edema.

-

Signaling Pathways and Experimental Workflow Visualizations

CCR3 Signaling Pathway and Inhibition by this compound

Caption: CCR3 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo studies of this compound.

Selectivity Profile

It is important to note that this compound exhibits high selectivity for CCR3. In vitro studies have demonstrated that it has over 2500-fold selectivity for CCR3 compared to other chemokine receptors such as CCR7, CXCR1, and CXCR2. This high selectivity minimizes the potential for off-target effects and makes it a precise tool for interrogating the role of CCR3 in inflammatory processes.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CCR3 signaling axis in a variety of inflammatory diseases. Its demonstrated efficacy in preclinical models of colitis and acute lung injury highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and execute further studies to explore the full therapeutic potential of targeting CCR3.

References

- 1. researchgate.net [researchgate.net]

- 2. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histologic Markers of Inflammation in Patients with Ulcerative Colitis in Clinical Remission: Correlates of Histological Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cytokine concentrations in bronchoalveolar lavage fluid of patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI Insight - Bronchoalveolar lavage fluid reveals factors contributing to the efficacy of PD-1 blockade in lung cancer [insight.jci.org]

- 8. Serum and Bronchoalveolar Lavage Fluid Levels of Cytokines in Patients with Lung Cancer and Chronic Lung Disease: A Prospective Comparative Study [mdpi.com]

- 9. Analysis of cytokines in serum and bronchoalveolar lavage fluid in patients with immune-checkpoint inhibitor-associated pneumonitis: a cross-sectional case–control study - PMC [pmc.ncbi.nlm.nih.gov]

SB-328437: A Technical Guide for Eosinophil Migration Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potent and selective CCR3 antagonist, SB-328437, and its application in the study of eosinophil migration. Eosinophils are key effector cells in a variety of inflammatory conditions, including allergic diseases like asthma, and their recruitment to inflamed tissues is largely mediated by the C-C chemokine receptor 3 (CCR3) and its ligands, such as eotaxin. This compound serves as a critical tool for investigating the role of the CCR3 signaling axis in eosinophil trafficking and for evaluating the therapeutic potential of CCR3 antagonism.

Quantitative Data on this compound Activity

This compound is a non-peptide antagonist that demonstrates high affinity and selectivity for the CCR3 receptor.[1][2][3] Its inhibitory effects on eosinophil function have been quantified in various in vitro assays. The following tables summarize the key quantitative data regarding the potency of this compound in inhibiting eosinophil chemotaxis and associated signaling events.

Table 1: Inhibitory Potency (IC50) of this compound on Eosinophil Chemotaxis

| Chemotactic Agent | Eosinophil Source | IC50 (nM) | Reference |

| Eotaxin | Human | 4.5 | [1][3] |

| Eotaxin-2 | Human | Similar to Eotaxin | [1][3] |

| MCP-4 | Human | Similar to Eotaxin | [1][3] |

Table 2: Inhibitory Potency (IC50) of this compound on Calcium Mobilization

| Stimulus | Cell Type | IC50 (nM) | Reference |

| Eotaxin | RBL-2H3-CCR3 cells | 38 | [4] |

| Eotaxin-2 | RBL-2H3-CCR3 cells | 35 | [4] |

| MCP-4 | RBL-2H3-CCR3 cells | 20 | [4] |

Signaling Pathways in Eosinophil Migration

The migration of eosinophils is a complex process initiated by the binding of chemokines to CCR3, a G-protein coupled receptor. This binding triggers a cascade of intracellular signaling events that ultimately lead to cytoskeletal rearrangement and directed cell movement. This compound acts as a competitive antagonist, blocking the binding of native ligands to CCR3 and thereby inhibiting these downstream signaling pathways.

The binding of chemokines like eotaxin to CCR3 activates the Gαi subunit of the associated G-protein.[1] This initiates several downstream signaling cascades, including the activation of Phospholipase C-beta (PLCβ), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a critical event for cell migration.[5] Concurrently, the activation of Phosphoinositide 3-kinase gamma (PI3Kγ) initiates a pathway involving Ras, Raf1, MEK, and ERK1/2, which are crucial for chemotaxis and degranulation.[1] Another important pathway involves the activation of small GTPases like Rho and Rac, which regulate the actin cytoskeleton through effectors like ROCK.[1][6] this compound effectively blocks these signaling events by preventing the initial ligand-receptor interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on eosinophil migration.

In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the migration of eosinophils towards a chemoattractant.

Materials:

-

Purified human eosinophils

-

This compound

-

Chemoattractant (e.g., recombinant human eotaxin)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

-

Assay buffer (e.g., RPMI with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Eosinophil Preparation: Isolate eosinophils from human peripheral blood using standard methods such as density gradient centrifugation followed by negative selection. Resuspend the purified eosinophils in assay buffer at a concentration of 2 x 106 cells/mL.

-

This compound Incubation: Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at room temperature.

-

Chamber Assembly: Add the chemoattractant solution to the lower wells of the Boyden chamber. Place the polycarbonate membrane over the lower wells.

-

Cell Addition: Add the pre-incubated eosinophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1 to 3 hours.

-

Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope. Alternatively, a photometric assay measuring eosinophil peroxidase activity can be used for quantification.[7]

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to chemokine stimulation.

Materials:

-

Purified human eosinophils

-

This compound

-

Chemoattractant (e.g., eotaxin)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence spectrophotometer or plate reader capable of ratiometric measurement

Procedure:

-

Cell Preparation and Dye Loading: Resuspend purified eosinophils in HBS. Load the cells with Fura-2 AM (e.g., 1-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C in the dark.[8][9]

-

Washing: Wash the cells to remove extracellular Fura-2 AM.

-

Assay: Resuspend the Fura-2-loaded cells in HBS and place them in a cuvette or a microplate well.

-

Treatment and Stimulation: Add this compound or vehicle to the cell suspension and incubate for a short period.

-

Fluorescence Measurement: Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Agonist Addition: Add the chemoattractant to the cell suspension.

-

Data Acquisition: Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration over time.

In Vivo Eosinophil Migration Model (Mouse Air Pouch)

This model allows for the study of eosinophil recruitment in vivo.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound

-

Chemoattractant (e.g., murine CCL11/eotaxin)

-

Sterile PBS

-

Anesthetic

Procedure:

-

Air Pouch Formation: Inject sterile air subcutaneously on the back of the mice to form an air pouch. Repeat this process every 2-3 days to maintain the pouch.

-

This compound Administration: Administer this compound intraperitoneally (i.p.) at a dose of, for example, 3 or 10 mg/kg, 30 minutes before the injection of the chemoattractant.

-

Chemoattractant Injection: Inject the chemoattractant (e.g., 0.08 pmol/kg of CCL11) into the air pouch.

-

Cell Harvest: After a specific time point (e.g., 4 hours), euthanize the mice and lavage the air pouch with PBS to collect the infiltrated cells.

-

Cell Analysis: Centrifuge the lavage fluid and resuspend the cell pellet. Perform total and differential cell counts to determine the number of eosinophils.

This technical guide provides a foundational understanding of the use of this compound in eosinophil migration studies. The provided data, pathway diagrams, and experimental protocols are intended to assist researchers in designing and executing their investigations into the critical role of the CCR3 axis in eosinophil-mediated inflammation.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hellobio.com [hellobio.com]

Role of SB-328437 in sensitizing cancer cells to chemotherapy

An In-depth Technical Guide on the Role of SB-328437 in Sensitizing Cancer Cells to Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemoresistance remains a significant hurdle in the effective treatment of various cancers. The tumor microenvironment, with its complex signaling networks, plays a pivotal role in the development of drug resistance. One such signaling axis implicated in chemoresistance involves the C-C motif chemokine receptor 3 (CCR3). This technical guide details the role of this compound, a potent and selective non-peptide CCR3 antagonist, in sensitizing cancer cells to conventional chemotherapy. Specifically, it focuses on the experimental evidence and mechanistic insights into how this compound can reverse resistance to 5-fluorouracil (5-FU) in gastric cancer cells. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and quantitative data from key studies, intended to be a valuable resource for researchers in oncology and drug development.

Introduction: The Challenge of Chemotherapy Resistance

The efficacy of many chemotherapeutic agents is often limited by the emergence of drug-resistant cancer cells. Gastric cancer, a leading cause of cancer-related mortality worldwide, frequently develops resistance to first-line treatments like 5-fluorouracil (5-FU).[1][2] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a crucial enzyme in DNA synthesis. Upregulation of TS is a key mechanism of 5-FU resistance.[1][2]

Recent research has highlighted the contribution of the tumor microenvironment and specific cell surface receptors to the chemoresistance phenotype. Among these, the C-C motif chemokine receptor 3 (CCR3) has emerged as a potential therapeutic target.[1][2] CCR3 and its ligands, such as CCL5, are associated with tumor progression and resistance to chemotherapy in various cancers.[1]

This compound is a potent and selective non-peptide antagonist of CCR3, with an IC50 of 4.5 nM.[3] It has been investigated for its anti-inflammatory properties and more recently, for its potential to overcome chemoresistance in cancer.[1][3] This guide will focus on the pivotal study by Gutiérrez et al. (2024), which provides compelling evidence for the role of this compound in sensitizing 5-FU-resistant gastric cancer cells.

Mechanism of Action: Targeting the CCR3 Signaling Axis

This compound functions by binding to an allosteric site on the CCR3 receptor.[1][2] This binding induces a conformational change in the receptor, particularly in the extracellular loop 2 (ECL2), which hinders the recognition and binding of its natural ligands.[1][2]

The CCR3 signaling pathway, upon activation by its ligands, can trigger downstream pathways such as MAPK and JAK/STAT, which are known to regulate cell migration, growth, differentiation, and apoptosis.[1] In the context of 5-FU-resistant gastric cancer cells, higher expression of CCR3 is observed.[1][2] The combination of this compound with 5-FU leads to a significant decrease in the viability of these resistant cells.[1][2] Furthermore, this combination treatment also reduces the mRNA expression levels of both CCR3 and thymidylate synthase (TS), the primary target of 5-FU.[1][2]

This suggests a dual mechanism of action for the chemosensitizing effect of this compound:

-

Direct inhibition of pro-survival signaling: By blocking CCR3, this compound likely inhibits downstream signaling pathways that contribute to cell survival and proliferation in the presence of chemotherapy.

-

Downregulation of resistance markers: The observed decrease in TS mRNA levels suggests that CCR3 signaling may directly or indirectly regulate the expression of this key resistance-conferring enzyme.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Experimental Evidence and Quantitative Data

The study by Gutiérrez et al. (2024) provides key quantitative data on the effects of this compound on 5-FU-resistant gastric cancer cells (AGS R-5FU).

Increased 5-FU Resistance in AGS R-5FU Cells

The 5-FU-resistant AGS cell line (AGS R-5FU) exhibited a 2.6-fold increase in tolerance to higher concentrations of 5-FU compared to the parental AGS cell line.[1][2] This was accompanied by significantly elevated mRNA expression of thymidylate synthase (TS).[1][2]

| Cell Line | Fold Increase in 5-FU Resistance | Thymidylate Synthase (TS) mRNA Expression |

| AGS R-5FU | 2.6 | Significantly elevated |

Effect of this compound and 5-FU on Cell Viability

Treatment of AGS R-5FU cells with this compound alone (50 μM for 72 hours) did not significantly affect cell viability.[1] However, the combination of this compound with 5-FU resulted in a significant reduction in cell viability.[1][2]

| Treatment Group | Cell Viability of AGS R-5FU Cells |

| Control | No significant change |

| This compound (50 μM) | No significant change |

| 5-FU (9.7 µM) | Reduced |

| This compound (50 μM) + 5-FU (9.7 µM) | Significantly reduced compared to control and 5-FU alone |

| 5-FU (24.8 µM) | Further reduced |

| This compound (50 μM) + 5-FU (24.8 µM) | Significantly reduced compared to control and this compound alone |

Effect of this compound and 5-FU on Gene Expression

The combination of this compound with a high concentration of 5-FU led to a significant decrease in the relative mRNA expression levels of both CCR3 and TS in AGS R-5FU cells.[1][2]

| Treatment Group (72h) | Relative CCR3 mRNA Expression | Relative TS mRNA Expression |

| Control | Baseline | Baseline |

| This compound (50 μM) | No significant change | No significant change |

| 5-FU (24.8 µM) | No significant change | Elevated |

| This compound (50 μM) + 5-FU (24.8 µM) | Significantly decreased compared to 5-FU group | Significantly decreased compared to 5-FU and this compound alone |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Gutiérrez et al. (2024).

Cell Culture and Development of 5-FU Resistant Cells

-

Cell Line: Human gastric adenocarcinoma cell line AGS.

-

Culture Medium: RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Development of Resistance: 5-FU-resistant AGS cells (AGS R-5FU) were established by continuous exposure to increasing concentrations of 5-FU over a period of several months. The resistance level was confirmed by comparing the EC50 values of the resistant and parental cell lines.

Cell Viability Assay (MTT Assay)

-

Seeding: 4 x 10³ cells per well were seeded in 96-well plates in 100 µl of culture medium.

-

Incubation: Plates were incubated at 37°C for 24 hours to allow for cell attachment.

-

Treatment: Cells were exposed to various concentrations of 5-FU and/or a fixed concentration of this compound (50 µM) for 72 hours.

-

MTT Addition: 10 µl of MTT solution (5 mg/ml in PBS) was added to each well.

-

Incubation: Plates were incubated for 2 hours at 37°C.

-

Solubilization: The formazan crystals were dissolved by adding 100 µl of a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

Reverse Transcription-Quantitative PCR (RT-qPCR)

-

RNA Extraction: Total RNA was extracted from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

-

qPCR: Quantitative PCR was performed using SYBR Green master mix and specific primers for CCR3, TS, and a reference gene (e.g., GAPDH).

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing: 60°C for 30 seconds.

-

Extension: 72°C for 30 seconds.

-

-

-

Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.

Conclusion and Future Directions

The evidence presented strongly suggests that this compound, through its antagonistic action on the CCR3 receptor, can effectively sensitize 5-FU-resistant gastric cancer cells to chemotherapy. The proposed mechanism, involving the disruption of pro-survival signaling and the downregulation of the key resistance marker thymidylate synthase, offers a promising new avenue for cancer therapy.

This technical guide provides the foundational knowledge for researchers and drug development professionals to explore this novel therapeutic strategy further. Future research should focus on:

-

In vivo validation: Translating these in vitro findings into preclinical animal models to assess the efficacy and safety of this compound in combination with chemotherapy.

-

Elucidation of downstream signaling: A more detailed investigation into the specific downstream signaling pathways modulated by CCR3 inhibition in cancer cells.

-

Broader applicability: Exploring the potential of this compound to sensitize other types of cancer cells to various chemotherapeutic agents.

By building upon this knowledge, the scientific community can work towards developing more effective combination therapies to overcome the challenge of chemoresistance and improve patient outcomes.

References

- 1. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The CCR3 Antagonist SB-328437: A Technical Guide for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the C-C chemokine receptor type 3 (CCR3) antagonist, SB-328437, and its application in preclinical neuropathic pain research. This document synthesizes key findings on its mechanism of action, efficacy in animal models, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Core Concepts: Mechanism of Action of this compound in Neuropathic Pain

This compound is a potent and selective non-peptide antagonist of CCR3.[1][2][3] In the context of neuropathic pain, its primary mechanism involves the blockade of CCR3, which is activated by several chemokines, most notably CCL7 and CCL11.[4][5][6] Following nerve injury, the expression of these chemokines is upregulated in the spinal cord and dorsal root ganglia (DRG).[4][5] This upregulation contributes to the neuroinflammatory processes that drive central and peripheral sensitization, leading to the characteristic symptoms of neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[7][8]

By antagonizing CCR3, this compound mitigates the downstream effects of these pro-inflammatory chemokines. This includes reducing the activation and infiltration of immune and glial cells, such as T-cells (CD4+), satellite glial cells (GFAP+), and neutrophils (MPO+), in the spinal cord and DRG.[4][6][7] Furthermore, this compound has been shown to decrease the protein levels of pro-nociceptive cytokines, including Interleukin-6 (IL-6), CCL7, and CCL11.[4][6][7] The inhibition of these neuroinflammatory cascades is believed to be the primary driver of the analgesic effects of this compound observed in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in animal models of neuropathic pain.

Table 1: Efficacy of Intrathecal this compound in the Chronic Constriction Injury (CCI) Model in Rodents

| Species | Dose (Intrathecal) | Pain Model | Behavioral Assay | Key Findings | Reference |

| Rat | 10 µg/5 µl (single & repeated) | CCI | von Frey Test (Mechanical Allodynia) | Significant reduction in mechanical hypersensitivity for up to 5 hours after a single dose and with repeated dosing. | [7] |

| Rat | 10 µg/5 µl (single & repeated) | CCI | Cold Plate Test (Thermal Hyperalgesia) | Significant reduction in thermal hypersensitivity. | [7] |

| Mouse | 20 µg/5 µL (single) | CCI | von Frey Test (Mechanical Allodynia) | Analgesic effects observed on day 2, 12, and 28 post-CCI. | [9][10] |

| Mouse | 20 µg/5 µL (single) | CCI | Cold Plate Test (Thermal Hyperalgesia) | Analgesic effects observed on day 2 and 12 post-CCI. | [9][10] |

Table 2: Effect of Intrathecal this compound on Molecular and Cellular Markers in the CCI Model (Rat)

| Marker | Tissue | Effect of this compound Treatment | Reference |

| IL-6 Protein | Spinal Cord | Reduction of CCI-induced increase. | [4][7] |

| CCL7 Protein | Dorsal Root Ganglia | Inhibition of CCI-induced upregulation. | [4][7] |

| CCL11 Protein | Dorsal Root Ganglia | Inhibition of CCI-induced upregulation. | [4][7] |

| GFAP+ Cells | Dorsal Root Ganglia | Reduction in activation and influx. | [4][7] |

| CD4+ Cells | Dorsal Root Ganglia | Reduction in activation and influx. | [4][7] |

| MPO+ Cells | Spinal Cord & DRG | Reduction in activation and influx. | [4][7] |

Table 3: Potentiation of Opioid Analgesia by this compound in the CCI Model (Rat)

| Opioid | This compound Dose (i.t.) | Behavioral Assay | Outcome | Reference |

| Morphine (2.5 µg/5 µl, i.t.) | 10 µg/5 µl (repeated) | von Frey & Cold Plate | Enhanced analgesic effect of morphine. | [7][8] |

| Buprenorphine (1.0 µg/5 µl, i.t.) | 10 µg/5 µl (repeated) | von Frey & Cold Plate | Enhanced analgesic effect of buprenorphine. | [7][8] |

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) of the Sciatic Nerve

This surgical model is commonly used to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.[8]

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical scissors and forceps

-

4-0 or 5-0 chromic gut or silk sutures

-

Wound clips or sutures for skin closure

-

Heating pad

-

Stereomicroscope (optional)

Procedure (Rat/Mouse):

-

Anesthetize the animal using an appropriate anesthetic agent.

-

Shave and disinfect the lateral surface of the thigh.

-

Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Carefully free the nerve from the surrounding connective tissue.

-

Tie four loose ligatures around the sciatic nerve with a spacing of about 1 mm between each. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

-

Close the muscle layer with sutures.

-

Close the skin incision with wound clips or sutures.

-

Allow the animal to recover on a heating pad.

-

Behavioral testing is typically performed starting 7 days post-surgery.[1]

Intrathecal (i.t.) Injection

This route of administration delivers substances directly into the cerebrospinal fluid, targeting the spinal cord.

Materials:

-

Hamilton syringe with a 30-gauge needle (for mice) or 25-gauge needle (for rats)[5][11]

-

Anesthetic (e.g., isoflurane)

-

This compound solution (dissolved in a vehicle such as 70% DMSO)[10]

Procedure (Mouse/Rat):

-

Anesthetize the animal.

-

Palpate the iliac crests and locate the L5-L6 intervertebral space.

-

Insert the needle at a slight angle, perpendicular to the spine, into the intervertebral space.[12]

-

A characteristic tail-flick is often observed upon successful entry into the intrathecal space.[5]

-

Slowly inject the solution (typically 5 µL for mice and 10 µL for rats).[5][11]

-

Hold the needle in place for a few seconds before withdrawal to prevent backflow.[12]

-

Monitor the animal during recovery.

Behavioral Assays for Pain Assessment

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

-

Set of calibrated von Frey filaments

-

Elevated mesh platform with individual testing chambers

Procedure:

-

Acclimatize the animal to the testing environment for at least 20-30 minutes.

-

Place the animal in a chamber on the elevated mesh floor.

-

Apply the von Frey filaments to the mid-plantar surface of the hind paw.

-

Begin with a filament of low force and proceed in ascending order of force.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold can be determined using the up-down method.[13]

This test measures the latency to a nociceptive response on a cold surface.

Materials:

-

Cold plate apparatus

Procedure:

-

Set the cold plate to the desired temperature (e.g., 4-5°C).[14][15]

-

Acclimatize the animal to the testing room.

-

Place the animal on the cold plate and start a timer.

-

Record the latency to the first sign of nociception (e.g., paw lifting, licking, or jumping).

-

A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.[16]

Signaling Pathways and Experimental Workflows

Signaling Pathway of CCR3 in Neuropathic Pain

The following diagram illustrates the proposed signaling cascade involving CCR3 in the development and maintenance of neuropathic pain.

Experimental Workflow for Evaluating this compound

The diagram below outlines a typical experimental workflow for assessing the efficacy of this compound in a rodent model of neuropathic pain.

References

- 1. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]

- 4. Blockade of CC Chemokine Receptor Type 3 Diminishes Pain and Enhances Opioid Analgesic Potency in a Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Blockade of CC Chemokine Receptor Type 3 Diminishes Pain and Enhances Opioid Analgesic Potency in a Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Blockade of CC Chemokine Receptor Type 3 Diminishes Pain and Enhances Opioid Analgesic Potency in a Model of Neuropathic Pain [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological Evidence of the Important Roles of CCR1 and CCR3 and Their Endogenous Ligands CCL2/7/8 in Hypersensitivity Based on a Murine Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]

- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cold plate as a test of nociceptive behaviors: description and application to the study of chronic neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Emodin alleviates chronic constriction injury-induced neuropathic pain and inflammation via modulating PPAR-gamma pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

In Vitro Characterization of SB-328437: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-328437 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a key receptor in the inflammatory cascade, primarily expressed on eosinophils, and is implicated in the pathogenesis of allergic diseases such as asthma.[2][3] Its ligands include several chemokines, notably eotaxin (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4).[3][4] By blocking the interaction of these chemokines with CCR3, this compound effectively inhibits downstream signaling pathways, leading to the suppression of eosinophil migration and activation.[1][2] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the experimental protocols used for its evaluation.

Core Efficacy and Potency of this compound

This compound demonstrates high affinity and potent antagonism of the CCR3 receptor in a variety of in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activities.

Table 1: Receptor Binding Affinity of this compound

| Assay Type | Radioligand | Cell Type | IC50 (nM) | Reference |

| Radioligand Binding | ¹²⁵I-Eotaxin | Human Eosinophils | 4 | [4] |

| Radioligand Binding | ¹²⁵I-MCP-4 | Human Eosinophils | 4.5 | [1][2] |

Table 2: Functional Antagonism of this compound

| Assay Type | Agonist | Cell Type | IC50 (nM) | Reference |

| Calcium Mobilization | Eotaxin | Human Eosinophils | 38 | [4] |

| Calcium Mobilization | Eotaxin-2 | Human Eosinophils | 35 | [4] |

| Calcium Mobilization | MCP-4 | Human Eosinophils | 20 | [4] |

| Chemotaxis | Eotaxin | Human Eosinophils | Not explicitly quantified, but potent inhibition reported. | [1][4] |

| Chemotaxis | Eotaxin-2 | Human Eosinophils | Not explicitly quantified, but potent inhibition reported. | [4] |

| Chemotaxis | MCP-4 | Human Eosinophils | Not explicitly quantified, but potent inhibition reported. | [4] |

Table 3: Selectivity Profile of this compound

| Receptor | Selectivity Fold vs. CCR3 | Reference |

| C5aR | >2500 | [4] |

| LTD4 | >2500 | [4] |

| CCR7 | >2500 | [4] |

| CXCR1 | >2500 | [4] |

| CXCR2 | >2500 | [4] |

Signaling Pathway Modulation

This compound acts as an allosteric antagonist of CCR3.[5] This means it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands like eotaxin bind.[5] This binding induces a conformational change in the receptor, particularly in the extracellular loop 2 (ECL2), which in turn prevents the binding and signaling of CCR3 ligands.[5] The downstream signaling cascades initiated by CCR3 activation, which are consequently inhibited by this compound, include the MAPK and JAK/STAT pathways.[5] These pathways are crucial for cell migration, growth, differentiation, and apoptosis.[5]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the CCR3 receptor, thereby determining its binding affinity.

Methodology:

-

Cell Preparation: Human eosinophils or recombinant cell lines stably expressing CCR3 (e.g., RBL-2H3-CCR3) are used.[2][3] Cells are washed and resuspended in a suitable binding buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: A fixed concentration of radioligand (e.g., ¹²⁵I-eotaxin or ¹²⁵I-MCP-4) is incubated with the cells in the presence of increasing concentrations of this compound.[2] Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR3 ligand. The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter to separate receptor-bound radioligand from the unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by CCR3 agonists.

Methodology:

-

Cell Preparation: Human eosinophils or RBL-2H3-CCR3 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[3]

-

Assay Setup: The dye-loaded cells are placed in a fluorometric imaging plate reader.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A CCR3 agonist (e.g., eotaxin, eotaxin-2, or MCP-4) is added to the cells to induce calcium mobilization.[4]

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium peak. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Eosinophil Chemotaxis Assay

This assay assesses the ability of this compound to block the directed migration of eosinophils towards a chemoattractant.

References

- 1. Identification and characterization of novel antagonists of the CCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SMALL MOLECULE RECEPTOR AGONISTS AND ANTAGONISTS OF CCR3 PROVIDE INSIGHT INTO MECHANISMS OF CHEMOKINE RECEPTOR ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SB-328437: A CCR3 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB-328437 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). This receptor is a key player in the recruitment of eosinophils, a type of white blood cell implicated in the pathogenesis of allergic inflammatory diseases such as asthma. The discovery of this compound marked a significant step in the development of small-molecule therapeutics targeting chemokine receptors. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and a summary of its biological activity.

Introduction

Eosinophilic inflammation is a hallmark of several allergic diseases, most notably asthma. The migration of eosinophils from the bloodstream into inflamed tissues is primarily mediated by the interaction of chemokines, particularly eotaxin (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4/CCL13), with the CCR3 receptor expressed on the eosinophil surface. Therefore, blocking this interaction with a CCR3 antagonist presents a promising therapeutic strategy for controlling eosinophil-driven inflammation.

The development of non-peptide, small-molecule antagonists offered advantages over peptide-based inhibitors, including better oral bioavailability and metabolic stability. The journey to identify potent and selective CCR3 antagonists led to the discovery of this compound.

Discovery and Lead Optimization

The discovery of this compound originated from a high-throughput screening effort to identify non-peptide antagonists of the CCR3 receptor. This screening led to the identification of a lead compound, SK&F 45523. Subsequent chemical optimization and structure-activity relationship (SAR) studies were undertaken to improve the potency and selectivity of this initial hit. This medicinal chemistry effort ultimately yielded this compound, a compound with significantly enhanced affinity and antagonist activity at the CCR3 receptor.

Mechanism of Action

This compound exerts its pharmacological effect by acting as a competitive antagonist at the CCR3 receptor. It binds to the receptor and prevents the binding of its natural chemokine ligands, such as eotaxin. This blockade inhibits the downstream signaling cascades that are normally initiated by chemokine binding.

CCR3 Signaling Pathway

The CCR3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.[1] Ligand binding to CCR3 triggers a conformational change, leading to the dissociation of the G protein subunits (Gαi and Gβγ). These subunits then activate various downstream effector molecules, culminating in cellular responses like chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators.[1][2]

dot

Caption: CCR3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay | Ligand | Cell Type | IC50 (nM) | Reference |

| CCR3 Binding | Eotaxin | Human Eosinophils | 4 | [1] |

| CCR3 Binding | MCP-4 | Human Eosinophils | 4.5 | [3] |

| Calcium Mobilization | Eotaxin | RBL-2H3-CCR3 | 38 | [1] |

| Calcium Mobilization | Eotaxin-2 | RBL-2H3-CCR3 | 35 | [1] |

| Calcium Mobilization | MCP-4 | RBL-2H3-CCR3 | 20 | [1] |

| Eosinophil Chemotaxis | Eotaxin | Human Eosinophils | 32 | |

| Eosinophil Chemotaxis | Eotaxin-2 | Human Eosinophils | 25 | |

| Eosinophil Chemotaxis | MCP-4 | Human Eosinophils | 55 |

Table 2: Selectivity Profile of this compound

| Receptor | Selectivity Fold vs. CCR3 | Reference |

| C5aR | >2500 | [1] |

| LTD4 | >2500 | [1] |

| CCR7 | >2500 | [1] |

| CXCR1 | >2500 | [1] |

| CXCR2 | >2500 | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR3 receptor.

Objective: To determine the binding affinity (IC50) of this compound for the CCR3 receptor.

Materials:

-

Human eosinophils or cell lines stably expressing human CCR3 (e.g., RBL-2H3-CCR3).

-

[¹²⁵I]-Eotaxin or [¹²⁵I]-MCP-4 (radioligand).

-

This compound.

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% bovine serum albumin, pH 7.1).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a suspension of cells (e.g., 1 x 10⁶ cells/mL) in binding buffer.

-

In a 96-well plate, add a fixed concentration of radioligand (e.g., 0.1 nM [¹²⁵I]-Eotaxin).

-

Add varying concentrations of this compound (e.g., from 1 pM to 10 µM).

-

Add the cell suspension to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled eotaxin (e.g., 1 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

dot

Caption: Workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR3 agonist.

Objective: To determine the functional antagonist activity (IC50) of this compound.

Materials:

-

RBL-2H3 cells stably expressing CCR3.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Eotaxin or other CCR3 agonist.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the RBL-2H3-CCR3 cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of a CCR3 agonist (e.g., 10 nM eotaxin) into the wells.

-

Immediately measure the change in fluorescence intensity over time.

-

The increase in fluorescence corresponds to the influx of intracellular calcium.

-

The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

dot

Caption: Workflow for a calcium mobilization assay.

Eosinophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.

Objective: To evaluate the inhibitory effect of this compound on eosinophil migration.

Materials:

-

Isolated human eosinophils.

-

Chemotaxis chamber (e.g., Boyden chamber or multi-well chemotaxis plates).

-

Polycarbonate membrane with a defined pore size (e.g., 5 µm).

-

Chemoattractant (e.g., eotaxin).

-

This compound.

-

Assay medium (e.g., RPMI with 0.5% BSA).

-

Cell staining and counting equipment.

Procedure:

-

Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).

-

Resuspend the eosinophils in assay medium.

-

Pre-incubate the eosinophils with varying concentrations of this compound for a specified time (e.g., 30 minutes at 37°C).

-